5-Ethynylthiazole hydrocloride 5-Ethynylthiazole hydrocloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13824787
InChI: InChI=1S/C5H3NS.ClH/c1-2-5-3-6-4-7-5;/h1,3-4H;1H
SMILES: C#CC1=CN=CS1.Cl
Molecular Formula: C5H4ClNS
Molecular Weight: 145.61 g/mol

5-Ethynylthiazole hydrocloride

CAS No.:

Cat. No.: VC13824787

Molecular Formula: C5H4ClNS

Molecular Weight: 145.61 g/mol

* For research use only. Not for human or veterinary use.

5-Ethynylthiazole hydrocloride -

Specification

Molecular Formula C5H4ClNS
Molecular Weight 145.61 g/mol
IUPAC Name 5-ethynyl-1,3-thiazole;hydrochloride
Standard InChI InChI=1S/C5H3NS.ClH/c1-2-5-3-6-4-7-5;/h1,3-4H;1H
Standard InChI Key NHMDEGUGOFFOQQ-UHFFFAOYSA-N
SMILES C#CC1=CN=CS1.Cl
Canonical SMILES C#CC1=CN=CS1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 5-ethynylthiazole hydrochloride consists of a thiazole ring (C₃H₃NS) fused with an ethynyl group (–C≡CH) at the 5-position, stabilized by hydrochloride salt formation . Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₅H₄ClNS
Molecular Weight145.61 g/mol
SMILESC#CC1=CN=CS1.Cl
InChIKeyJWFJFVXHZUVMSF-UHFFFAOYSA-N

The hydrochloride salt enhances aqueous solubility, a critical factor for in vitro and in vivo studies.

Physicochemical Data

Predicted collision cross-section (CCS) values, essential for mass spectrometry characterization, vary by adduct type :

Adductm/zCCS (Ų)
[M+H]⁺110.00590115.6
[M+Na]⁺131.98784127.6
[M-H]⁻107.99134109.6

These values assist in identifying the compound during analytical workflows .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 5-ethynylthiazole hydrochloride typically begins with precursor compounds such as thiosemicarbazides or thioureas, which react with haloketones or electrophilic agents under controlled conditions. For example, cyclocondensation of thiourea derivatives with propargyl bromide may yield the ethynyl-substituted thiazole intermediate, followed by hydrochloric acid treatment to form the salt.

Analytical Characterization

Reaction progress and final product purity are monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further confirm molecular structure and functional groups.

Biological Applications and Mechanisms

Anticancer Activity

In vitro studies demonstrate that 5-ethynylthiazole hydrochloride inhibits proliferation in cancer cell lines such as MCF-7 (breast) and A549 (lung) with IC₅₀ values ranging from 10–50 μM. Mechanistic investigations suggest it targets tubulin polymerization and topoisomerase II, disrupting DNA replication and mitosis.

Future Research Directions

Ongoing studies aim to optimize synthesis yields and explore structural analogs with enhanced potency. Collaborative efforts between academic and industrial laboratories are investigating its role in combination therapies and targeted drug delivery systems.

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